molecular formula C23H20ClN5O B2736882 N-(2-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251698-14-2

N-(2-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2736882
CAS No.: 1251698-14-2
M. Wt: 417.9
InChI Key: LPUCQQQETYAQSR-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted at positions 1, 4, and 4. Key structural features include:

  • Position 1: A 3,4-dimethylphenyl group, which enhances lipophilicity and steric bulk.
  • Amide side chain: An N-(2-chloro-4-methylphenyl) group, introducing electron-withdrawing (chloro) and hydrophobic (methyl) substituents.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O/c1-14-6-9-20(19(24)11-14)26-23(30)21-22(17-5-4-10-25-13-17)29(28-27-21)18-8-7-15(2)16(3)12-18/h4-13H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUCQQQETYAQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C19H19ClN4O
  • Molecular Weight : 364.84 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities primarily focused on its anticancer potential. The following sections detail specific activities and mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .
    • Molecular docking studies suggest that it interacts with key proteins involved in cancer proliferation and survival, including thymidylate synthase and histone deacetylases (HDACs) .
  • In Vitro Studies :
    • In vitro evaluations demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values in the micromolar range .
    • A comparative study indicated that structural modifications could enhance the compound's selectivity and potency against specific cancer types .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Apoptosis via caspase activation
HeLa2.41HDAC inhibition
PANC-10.75Telomerase inhibition

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Triazole Ring : Essential for biological activity; derivatives with varying substitutions on the triazole ring have shown enhanced anticancer effects.
  • Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring appears to enhance the compound's lipophilicity and cellular uptake .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. Results indicated a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment . Histological analysis showed increased apoptosis in treated tumors.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how the compound affects cellular pathways. It was found to significantly upregulate p53 and downregulate anti-apoptotic proteins such as Bcl-2, indicating its role as a pro-apoptotic agent .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The compound can be synthesized using methods that include:

  • Click Chemistry : Utilizing azide-alkyne cycloaddition reactions to form the triazole ring.
  • Amidation Reactions : Coupling carboxylic acids with amines to form amides.

Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that compounds containing triazole moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.
  • Targeting Specific Pathways : Such as the PI3K/Akt/mTOR signaling pathway.

A study demonstrated that derivatives of triazole compounds exhibited significant activity against breast cancer cells, suggesting that further optimization could enhance efficacy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazoles are known for their antifungal properties, and preliminary studies suggest that this compound may possess antibacterial activity against various strains of bacteria. The potential applications include:

  • Treatment of Infections : Particularly those caused by resistant strains.

Anti-inflammatory Effects

In silico docking studies have indicated that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the triazole ring or substituents on the aromatic rings can significantly influence its biological activity.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryInhibits 5-lipoxygenase

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those observed for conventional chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another study assessing its antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed effective inhibition at micromolar concentrations, highlighting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Substituent Effects on Key Positions
Compound Name / ID Position 1 Substituent Position 5 Substituent Amide Substituent Melting Point (°C) Yield (%)
Target Compound 3,4-Dimethylphenyl Pyridin-3-yl 2-Chloro-4-methylphenyl N/A N/A
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Phenyl Pyridin-3-yl Ethyl ester N/A N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Phenyl Chloro 4-Cyano-1-phenylpyrazolyl 133–135 68
1-(Naphthalen-1-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3n) Naphthalen-1-yl Methyl Quinolin-2-yl N/A N/A

Key Observations :

  • Position 1 : Bulky aryl groups (e.g., naphthyl in 3n ) increase molecular weight and may reduce solubility. The target’s 3,4-dimethylphenyl balances hydrophobicity and steric effects.
  • Position 5 : Pyridin-3-yl (target and ) enhances polarity compared to methyl or chloro groups .

Comparison with :

  • EDCI/HOBt-mediated coupling achieved 62–71% yields for pyrazole carboxamides , suggesting similar efficiency for triazole analogs.
  • utilized acid chlorides for amide formation, a method applicable to the target compound .
Table 2: Growth Inhibition (GP%) of NCI-H522 Lung Cancer Cells
Compound Structure GP%
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 68.09
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 70.94
Target Compound (Hypothesized) ~75*

Key Insights :

  • Pyridin-3-yl at position 5 (as in the target and ) correlates with moderate activity (GP ~70%).

Key Differentiators of the Target Compound

Dual Methyl Groups on Position 1 : Unlike phenyl or chlorophenyl substituents , the 3,4-dimethylphenyl group may optimize lipophilicity for membrane penetration.

Pyridin-3-yl vs. Trifluoromethyl at Position 5 : Pyridinyl’s nitrogen atom enables hydrogen bonding, contrasting with the electron-withdrawing trifluoromethyl group in ’s most active compound .

Amide vs. Ester Functionalization : The amide linkage (target) likely improves metabolic stability over ester derivatives .

Q & A

Q. What are the optimal synthetic routes for N-(2-chloro-4-methylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole derivatives typically involves click chemistry (azide-alkyne cycloaddition) or nucleophilic substitution reactions. For this compound:

  • Copper(I)-catalyzed cycloaddition is widely used to form the triazole core, as seen in structurally similar analogs .
  • Substituents like chlorinated phenyl and pyridinyl groups are introduced via coupling reactions (e.g., Suzuki-Miyaura) or stepwise functionalization .
  • Key variables to optimize include solvent choice (e.g., DMSO or dichloromethane), temperature (room temperature to 80°C), and catalyst loading (e.g., CuI at 5–10 mol%) .

Q. Table 1: Synthesis Optimization Parameters

VariableTypical RangeImpact on Yield/Selectivity
Catalyst (CuI)5–10 mol%Higher loading accelerates reaction but may increase byproducts
SolventDMSO, DCM, THFPolar solvents enhance cycloaddition kinetics
Temperature25–80°CElevated temps improve reaction rates

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., pyridine protons at δ 8.5–9.0 ppm) and confirms carboxamide linkages .
    • 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in complex aromatic regions .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
  • X-ray Crystallography:
    • For crystalline samples, SHELX software (e.g., SHELXL) refines atomic coordinates and anisotropic displacement parameters .

Advanced Research Questions

Q. How can structural refinement challenges (e.g., twinning, disorder) be addressed in X-ray crystallography studies of this compound?

  • High-Resolution Data: Use SHELXL’s TWIN/BASF commands to model twinned crystals, as triazole derivatives often form twin domains due to planar stacking .
  • Disordered Solvents/Groups: Apply PART/ISOR restraints to stabilize anisotropic refinement of flexible substituents (e.g., methyl groups) .
  • Validation Tools: Cross-check results with PLATON or WinGX to detect overfitting and ensure geometric plausibility .

Q. Table 2: SHELX Commands for Common Refinement Issues

IssueSHELX CommandPurpose
TwinningTWIN + BASFModels twin law and scale factors
Anisotropic DisorderISORRestrains atomic displacement parameters

Q. How should researchers design assays to evaluate the bioactivity of this triazole derivative?

  • Target Selection: Prioritize kinases or enzymes with known triazole interactions (e.g., antifungal CYP51 or anticancer kinases) .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorogenic substrates to measure IC₅₀ values .
    • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Controls: Include positive controls (e.g., ketoconazole for antifungal assays) and solvent-only blanks .

Q. How can contradictory bioactivity data across studies be analyzed methodologically?

  • Meta-Analysis Framework:
    • Data Normalization: Adjust for variability in assay conditions (e.g., pH, incubation time) .
    • Structure-Activity Relationship (SAR): Compare substituent effects (e.g., chloro vs. methyl groups) using regression models .
    • Computational Docking: Use AutoDock Vina to predict binding modes and identify conflicting steric/electronic factors .

Q. What strategies integrate computational and experimental data to study this compound’s mechanism?

  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-protein interactions (e.g., with GROMACS) to identify stable binding conformations .
  • Density Functional Theory (DFT):
    • Calculate electrostatic potential maps (e.g., via Gaussian 16) to correlate charge distribution with reactivity .
  • Hybrid Workflow: Validate computational predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics experimentally .

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